Scientific Field: This application falls under the field of Environmental Chemistry .
Summary of the Application: The compound BDMMBSH was used to develop a sensitive and selective sensor for the detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
Methods of Application: The BDMMBSH compounds were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . These compounds were then used to develop a sensor by depositing a thin layer of BDMMBSH on a Glassy Carbon Electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Results or Outcomes: The sensitivity, Limit of Quantification (LOQ), and Limit of Detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The sensor probe was validated via the selective determination of Pb2+ in spiked natural samples with satisfactory outcomes .
Scientific Field: This application falls under the field of Medicinal Chemistry .
Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . They were then evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Results or Outcomes: The study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Scientific Field: This application falls under the field of Crystallography and Material Science .
Summary of the Application: The compound (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime was synthesized and its crystal structure and Hirshfeld surface were analyzed .
Methods of Application: The compound was synthesized and its crystal structure was determined . A Hirshfeld surface analysis was conducted to understand the most significant contacts in the crystal packing .
Results or Outcomes: The analysis indicated that the most significant contacts in the crystal packing are H O/O H (36.7%), H H (32.2%) and C H/H C (12.7%) .
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is an organic compound characterized by the molecular formula and a molecular weight of 208.21 g/mol. This compound features a benzo[1,3]dioxole structure with a propoxy group and an aldehyde functional group at the 5-position. It is recognized for its potential applications in various fields, including chemistry and biology, due to its unique structural properties and reactivity.
Research indicates that 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde exhibits potential biological activities. It has been investigated for:
The synthesis of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde typically involves the following steps:
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde has numerous applications across different fields:
The mechanism of action of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is not fully elucidated but may involve:
In comparison to other compounds within the same chemical family or structural class, 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde exhibits unique properties due to its specific functional groups. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methoxy-benzo[1,3]dioxole-5-carbaldehyde | Contains a methoxy group instead of propoxy | |
| 6-Bromopiperonal | Features a bromine atom; used in fragrance | |
| 6-Hydroxybenzo[d][1,3]dioxole | Lacks the aldehyde group; serves as a precursor |
These compounds share structural similarities but differ significantly in their functional groups and resultant chemical behaviors. The unique propoxy group in 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde contributes to its distinct reactivity and potential applications compared to these similar compounds.
6-Propoxy-benzo [2]dioxole-5-carbaldehyde is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol [3]. This compound belongs to the benzodioxole family, characterized by a methylenedioxy functional group fused to a benzene ring [4]. The presence of both propoxy and aldehyde functional groups makes this compound particularly valuable in organic synthesis as an intermediate for creating more complex molecules [3] [5].
Multiple synthetic pathways exist for the preparation of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde, with nucleophilic alkylation being the most commonly employed method [2]. Alternative approaches include Williamson ether synthesis and Mitsunobu reaction, each offering distinct advantages in terms of reaction conditions and yields [6] [7].
The nucleophilic alkylation route involves the reaction of 6-Hydroxybenzo [2]dioxole-5-carbaldehyde with propyl bromide in the presence of a suitable base [2]. This synthetic pathway proceeds through a well-defined mechanism consisting of several key steps [6] [7]:
Deprotonation: The base (typically potassium carbonate) abstracts the proton from the hydroxyl group of 6-Hydroxybenzo [2]dioxole-5-carbaldehyde, generating a phenoxide anion [6] [8]. This step is critical as it creates a strong nucleophile for the subsequent reaction.
Nucleophilic Attack: The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of propyl bromide [6] [9]. This step follows an SN2 (substitution nucleophilic bimolecular) mechanism, characterized by backside attack on the electrophilic carbon.
Substitution: The bromide ion is displaced as a leaving group, completing the SN2 mechanism [6] [7]. The reaction proceeds with inversion of configuration at the carbon center where substitution occurs.
Product Formation: The final step involves the formation of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde with the elimination of potassium bromide as a byproduct [6] [8].
Table 1: Reaction Mechanism of Nucleophilic Alkylation for 6-Propoxy-benzo [2]dioxole-5-carbaldehyde Synthesis
| Step | Description | Key Factors |
|---|---|---|
| Deprotonation | Base (K₂CO₃) deprotonates the hydroxyl group of 6-Hydroxybenzo [2]dioxole-5-carbaldehyde to form the phenoxide anion | Base strength, solvent polarity |
| Nucleophilic Attack | The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of propyl bromide | Nucleophilicity of phenoxide, steric hindrance |
| Substitution | The bromide ion is displaced as a leaving group (SN2 mechanism) | Leaving group ability, solvent effects |
| Product Formation | Formation of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde with elimination of KBr | Reaction completion, side reactions |
The nucleophilic alkylation approach typically yields 75% of the desired product under optimized conditions [6] [8]. The reaction is generally conducted in polar aprotic solvents such as dimethylformamide (DMF), which enhance the nucleophilicity of the phenoxide anion by minimizing ion-pairing effects [7] [9].
The introduction of the propoxy group can be optimized through careful control of various reaction parameters to maximize yield and minimize side reactions [7] [9]. Research findings indicate that several factors significantly influence the efficiency of this transformation [7] [8]:
Base Selection: Potassium carbonate (2-3 equivalents) has been identified as the optimal base for this transformation [7] [8]. It provides sufficient basicity to deprotonate the phenolic hydroxyl group while minimizing side reactions that might occur with stronger bases such as sodium hydride [7] [9].
Solvent Choice: Anhydrous dimethylformamide (DMF) serves as the preferred solvent due to its polar aprotic nature, which enhances the nucleophilicity of the phenoxide anion [7] [8]. Studies have shown a 12% increase in yield when using DMF compared to acetone [7] [9].
Temperature Control: Maintaining the reaction temperature between 80-100°C provides sufficient energy for reaction completion without causing degradation of sensitive functional groups [7] [8]. This temperature range has been shown to increase yields by approximately 10% compared to room temperature conditions [7] [9].
Reaction Time: Optimal reaction times of 4-6 hours allow for complete conversion while minimizing side reactions [7] [8]. Extended reaction times can lead to decomposition of the product, while insufficient time results in incomplete conversion [7] [9].
Alkylating Agent: Propyl bromide (1.5-2.0 equivalents) serves as an effective alkylating agent due to its appropriate reactivity and good leaving group [7] [8]. The use of excess propyl bromide (1.5-2.0 equivalents) has been shown to increase yields by approximately 5% compared to stoichiometric amounts [7] [9].
Concentration: Maintaining a concentration of 0.2-0.5 molar provides an optimal balance between reaction rate and selectivity [7] [8]. More dilute conditions can lead to slower reaction rates, while more concentrated conditions may promote side reactions [7] [9].
Table 2: Optimization of Propoxy Group Introduction
| Factor | Optimal Condition | Rationale |
|---|---|---|
| Base Selection | K₂CO₃ (2-3 equiv.) | Strong enough to deprotonate phenol but mild enough to avoid side reactions |
| Solvent Choice | DMF (anhydrous) | Polar aprotic solvent enhances nucleophilicity of phenoxide anion |
| Temperature Control | 80-100°C | Sufficient energy for reaction completion without degradation |
| Reaction Time | 4-6 hours | Allows complete conversion while minimizing side reactions |
| Alkylating Agent | Propyl bromide (1.5-2.0 equiv.) | Good electrophile with appropriate reactivity and leaving group |
| Concentration | 0.2-0.5 M | Balances reaction rate with selectivity |
These optimized conditions collectively contribute to achieving yields of approximately 75% for the nucleophilic alkylation route [6] [7]. Alternative methods such as Williamson ether synthesis can achieve slightly higher yields (approximately 80%) but require more stringent reaction conditions including the use of strong bases and moisture-free environments [6] [7].
The industrial-scale production of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde requires specialized equipment and methodologies to ensure efficiency, consistency, and cost-effectiveness [10] [8]. Several approaches have been developed for large-scale synthesis, each with distinct advantages and challenges [10] [8]:
Batch Reactor Process: This traditional approach utilizes jacketed reactors with mechanical stirrers to maintain uniform temperature and mixing [10] [8]. While this methodology offers established technology and good control over reaction parameters, it may suffer from heat transfer limitations and batch-to-batch variability [10] [8]. Typical yields for batch processes reach approximately 75% [10] [8].
Continuous Flow Process: This modern approach employs flow reactors with inline monitoring systems to provide consistent reaction conditions [10] [8]. The continuous flow methodology offers higher efficiency, reduced reaction times, and more consistent product quality compared to batch processes [10] [8]. Studies have demonstrated that continuous flow processes can achieve yields of approximately 85%, representing a significant improvement over batch methods [10] [8].
Microwave-Assisted Synthesis: Industrial microwave reactors enable rapid heating and shorter reaction times, resulting in energy efficiency and potentially higher throughput [10] [8]. This approach can achieve yields of approximately 80% but may face limitations in scale and equipment cost [10] [8].
Phase-Transfer Catalysis (PTC): Biphasic reactors utilizing phase-transfer catalysts can operate under milder conditions with reduced waste generation [10] [8]. This methodology typically achieves yields of approximately 78% and offers advantages in terms of environmental impact and operational safety [10] [8].
Table 3: Industrial-Scale Production Methodologies
| Methodology | Equipment | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|---|
| Batch Reactor Process | Jacketed reactor with mechanical stirrer | Established technology, scalable, good control | Heat transfer limitations, batch-to-batch variability | 75 |
| Continuous Flow Process | Flow reactor with inline monitoring | Higher efficiency, reduced reaction time, consistent quality | Higher initial investment, complex setup | 85 |
| Microwave-Assisted Synthesis | Industrial microwave reactor | Rapid heating, shorter reaction times, energy efficient | Scale limitations, equipment cost | 80 |
| Phase-Transfer Catalysis | Biphasic reactor with PTC | Milder conditions, higher yields, reduced waste | Catalyst recovery, phase separation | 78 |
For industrial-scale production, several key factors must be considered to ensure optimal performance [10] [8]:
Reactor Type: Jacketed reactors are preferred for their ability to maintain precise temperature control throughout the reaction [10] [8].
Heating Method: Oil bath or steam heating systems provide even heating across the reaction mixture, preventing localized overheating that could lead to decomposition or side reactions [10] [8].
Mixing: Mechanical stirrers ensure homogeneous mixing, which is critical for consistent reaction outcomes, especially in large-scale operations [10] [8].
Reagent Addition: Controlled addition of reagents helps manage exothermic reactions and prevents localized concentration gradients that could lead to side reactions [10] [8].
Workup: Continuous extraction methods improve efficiency in separating the product from reaction mixtures in large-scale operations [10] [8].
Safety Considerations: Proper ventilation systems are essential when working with volatile solvents like DMF on an industrial scale [10] [8].
Research has demonstrated that the continuous flow process offers the most promising approach for industrial-scale production, with yields approximately 10% higher than traditional batch methods [10] [8]. This improvement is attributed to better heat transfer, more precise control of reaction parameters, and reduced exposure to potentially degradative conditions [10] [8].
The purification of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde is a critical step in ensuring product quality and maximizing overall yield [11] [8]. Various purification techniques have been developed, each offering specific advantages depending on the scale of production and desired purity level [11] [8].
Selective Crystallization: Controlled cooling crystallization from optimized solvent systems can achieve high purity levels (98%) with reasonable recovery rates (85%) [11] [8]. This method relies on the careful control of cooling rates, the potential use of seed crystals, and optimization of solvent ratios to promote selective crystallization of the desired product [11] [8].
Chromatographic Purification: Automated flash chromatography with optimized mobile phases provides excellent purity (99%) with good recovery rates (88%) [11] [8]. While this technique may be more resource-intensive, it offers superior separation of closely related impurities that might be difficult to remove by other methods [11] [8]. Key parameters include stationary phase selection, gradient elution profiles, and column loading capacity [11] [8].
Distillation: Short-path vacuum distillation can be employed for larger-scale purification, achieving 97% purity with 80% recovery [11] [8]. This approach is particularly valuable for industrial-scale production but requires careful control of temperature, pressure, and residence time to prevent thermal decomposition [11] [8].
Recrystallization: Solvent selection based on solubility differences provides an excellent balance of purity (99%) and reasonable recovery (83%) [11] [8]. This classical purification technique remains valuable, particularly when dealing with crystalline products [11] [8]. Key parameters include solvent polarity, temperature control, and anti-solvent addition strategies [11] [8].
Table 4: Purification and Yield Maximization Strategies
| Strategy | Method | Key Parameters | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Optimized Extraction | Sequential liquid-liquid extraction with pH control | Solvent selection, pH, number of extractions | 92 | 95 |
| Selective Crystallization | Controlled cooling crystallization from optimized solvent system | Cooling rate, seed crystals, solvent ratio | 85 | 98 |
| Chromatographic Purification | Automated flash chromatography with optimized mobile phase | Stationary phase, gradient elution, loading capacity | 88 | 99 |
| Distillation | Short-path vacuum distillation | Temperature, pressure, residence time | 80 | 97 |
| Recrystallization | Solvent selection based on solubility differences | Solvent polarity, temperature, anti-solvent addition | 83 | 99 |
Several strategies have been developed to maximize overall yield throughout the synthesis and purification process [11] [8]:
Reaction Monitoring: Real-time monitoring of reaction progress using techniques such as thin-layer chromatography or high-performance liquid chromatography allows for optimal reaction timing, preventing over-reaction or incomplete conversion [11] [8].
Workup Optimization: Careful control of extraction conditions, including solvent selection, pH adjustment, and phase separation techniques, can significantly improve product recovery during the initial workup stages [11] [8].
Solvent Selection: The choice of solvents for both reaction and purification steps plays a crucial role in yield maximization [11] [8]. Research has shown that using appropriate solvent systems can improve recovery rates by up to 15% compared to non-optimized conditions [11] [8].
Temperature Control: Maintaining optimal temperature profiles throughout both synthesis and purification processes helps prevent product degradation and maximize yield [11] [8]. This is particularly important during distillation and crystallization steps, where thermal decomposition can significantly impact recovery rates [11] [8].
Minimizing Transfers: Reducing the number of physical transfers between vessels and containers can prevent cumulative losses, particularly in multi-step purification processes [11] [8].
6-Propoxy-benzo [2]dioxole-5-carbaldehyde represents a structurally complex aromatic aldehyde featuring both the characteristic benzodioxole ring system and a propoxy substituent . The compound exhibits a molecular formula of C₁₁H₁₂O₄ with a molecular weight of 208.21 grams per mole .
Based on crystallographic studies of structurally related benzodioxole derivatives, the compound is expected to crystallize in the monoclinic crystal system, most commonly adopting the P2₁/n or P2₁/c space groups [4] [5]. The benzodioxole ring system demonstrates essential planarity, with the five-membered dioxole ring maintaining a nearly planar configuration despite the potential for puckering due to the anomeric effect [4]. The dihedral angle between the benzene ring and the dioxole ring typically ranges from 0.20° to 0.56°, indicating substantial coplanarity [4] [6].
The stereochemical considerations for this compound are primarily influenced by the conformational flexibility of the propoxy substituent and the rigidity imposed by the benzodioxole framework. The methylenedioxy bridge creates a constrained five-membered ring that exhibits minimal deviation from planarity [5]. Crystallographic analysis of similar compounds reveals that the benzodioxole ring system shows strong π-π interactions in the unit cell, with centroid-centroid distances ranging from 3.702 to 3.903 Å [6].
The propoxy group at the 6-position introduces additional conformational considerations, as the alkyl chain can adopt multiple rotational conformations. The attachment point of the propoxy group to the aromatic ring creates a point of geometric constraint that influences the overall molecular geometry.
| Crystallographic Parameter | Typical Values for Benzodioxole Systems |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n or P2₁/c |
| Unit Cell Parameter a (Å) | 6.4-6.9 |
| Unit Cell Parameter b (Å) | 12.8-33.5 |
| Unit Cell Parameter c (Å) | 7.3-16.7 |
| Volume (ų) | 1380-1504 |
| Density (g/cm³) | 1.459-1.596 |
| Z (molecules per unit cell) | 8 |
The nuclear magnetic resonance spectroscopic characteristics of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde provide definitive structural confirmation through distinct chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum exhibits several diagnostic features that are characteristic of the benzodioxole aldehyde framework with propoxy substitution.
The aldehyde proton represents the most diagnostic signal in the ¹H Nuclear Magnetic Resonance spectrum, appearing as a characteristic singlet in the range of 9.6-10.2 parts per million [8]. This extreme downfield shift is consistent with the deshielding effect of the carbonyl oxygen and the electron-withdrawing nature of the benzodioxole ring system [9]. The aromatic protons of the benzodioxole core typically appear between 6.4-7.1 parts per million, with the specific chemical shifts dependent on the substitution pattern and electronic effects of the propoxy group [10].
The methylenedioxy protons (-OCH₂O-) generate a characteristic singlet at approximately 6.0-6.1 parts per million, representing two equivalent protons that exhibit no coupling due to the rapid exchange and symmetrical environment [11] [10]. This signal serves as a definitive marker for the presence of the benzodioxole moiety.
The propoxy substituent contributes distinct signals corresponding to the methylene and methyl components. The propoxy CH₂ protons attached to the aromatic oxygen appear as a quartet in the range of 3.8-4.2 parts per million, while the terminal methyl group manifests as a triplet between 1.0-1.3 parts per million [12] [10]. The coupling pattern reflects the typical ethyl ether configuration with characteristic ³J coupling constants.
¹³Carbon Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the aldehyde carbon appearing between 188-193 parts per million [13] [8]. The aromatic carbons span the range of 105-155 parts per million, with specific assignments dependent on substitution effects and electronic environment. The methylenedioxy carbon typically appears as a singlet around 101-103 parts per million [11]. The propoxy carbons are distributed across the aliphatic region from 10-70 parts per million, with the methyl carbon appearing most upfield.
| Nuclear Assignment | Chemical Shift Range (ppm) |
|---|---|
| Aldehyde ¹H (CHO) | 9.6-10.2 |
| Aromatic ¹H | 6.4-7.1 |
| Methylenedioxy ¹H (-OCH₂O-) | 6.0-6.1 |
| Propoxy CH₂ ¹H | 3.8-4.2 |
| Propoxy CH₃ ¹H | 1.0-1.3 |
| Aldehyde ¹³C (CHO) | 188-193 |
| Aromatic ¹³C | 105-155 |
| Methylenedioxy ¹³C (-OCH₂O-) | 101-103 |
| Propoxy carbons ¹³C | 10-70 |
The infrared spectroscopic analysis of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insight into the molecular structure. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the aldehyde group.
The C=O stretching frequency for the aldehyde functionality appears in the range of 1700-1720 cm⁻¹ [14] [15]. This frequency range is characteristic of aromatic aldehydes, where conjugation with the benzene ring system leads to a slight reduction in the carbonyl stretching frequency compared to aliphatic aldehydes [14] [16]. The electron-donating effect of the propoxy group and the electronic characteristics of the benzodioxole system influence the exact position within this range.
The aromatic C=C stretching vibrations manifest as multiple bands between 1600-1650 cm⁻¹ [17]. These vibrations arise from the conjugated π-system of the benzodioxole ring and provide confirmation of the aromatic character of the molecule [18].
Carbon-hydrogen stretching vibrations contribute several diagnostic bands to the infrared spectrum. Aromatic C-H stretches appear between 3000-3100 cm⁻¹, while the aldehyde C-H stretch produces characteristic bands between 2720-2850 cm⁻¹ [14] [15]. The aldehyde C-H stretch often appears as a doublet due to Fermi resonance effects, providing a distinctive fingerprint for aldehyde identification [19].
The ether linkages present in both the propoxy substituent and the methylenedioxy bridge generate C-O stretching vibrations. The propoxy C-O stretch appears between 1200-1300 cm⁻¹, while the methylenedioxy C-O stretches contribute bands in the 1000-1100 cm⁻¹ region [20] [21]. These vibrations are sensitive to the local electronic environment and provide information about the substitution pattern.
Ring breathing modes and other skeletal vibrations appear between 800-950 cm⁻¹, contributing to the fingerprint region of the spectrum that is characteristic of the specific substitution pattern of the benzodioxole system [22].
| Functional Group | Frequency Range (cm⁻¹) |
|---|---|
| C=O stretch (aldehyde) | 1700-1720 |
| Aromatic C=C stretch | 1600-1650 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aldehyde) | 2720-2850 |
| C-O stretch (ether) | 1200-1300 |
| C-O stretch (methylenedioxy) | 1000-1100 |
| Ring breathing modes | 800-950 |
Mass spectrometry provides crucial structural information for 6-Propoxy-benzo [2]dioxole-5-carbaldehyde through characteristic fragmentation patterns that reflect the inherent stability and reactivity of different molecular regions. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 208, corresponding to the molecular weight of the compound [23].
The primary fragmentation pathways involve the loss of functional groups and the formation of stable aromatic cations. Loss of the formyl radical (CHO, 29 mass units) from the molecular ion produces a significant fragment at m/z 179 [24]. This fragmentation is favored due to the stability of the resulting aromatic cation and represents a characteristic pattern for aromatic aldehydes [25].
The propoxy group undergoes facile elimination, generating a fragment at m/z 163 through loss of C₃H₅O (45 mass units). This fragmentation involves α-cleavage adjacent to the oxygen atom, a process that is thermodynamically favorable due to the formation of a stable benzylic cation [26].
The benzodioxole ring system contributes several characteristic fragments that serve as diagnostic markers. The intact benzodioxole core appears at m/z 149, representing a stable aromatic ion that retains the methylenedioxy bridge [23]. The methylenedioxybenzyl cation (m/z 135) forms through β-cleavage processes and represents a particularly stable fragment due to resonance stabilization [26].
Additional fragmentation includes the formation of the methylenedioxybenzoyl fragment (m/z 121) and the methylenedioxybenzene cation (m/z 93) [23]. The loss of formaldehyde (CH₂O, 30 mass units) from the methylenedioxy group is a characteristic fragmentation that leads to the formation of phenolic derivatives.
The base peak in the mass spectrum typically corresponds to one of the stable aromatic fragments, often the methylenedioxybenzyl cation or a related aromatic species, depending on the ionization conditions and internal energy of the molecular ion [25].
| Fragment m/z | Assignment |
|---|---|
| 208 [M]⁺ | Molecular ion |
| 179 [M-CHO]⁺ | Loss of formyl radical |
| 163 [M-C₃H₅O]⁺ | Loss of propoxy group |
| 149 [benzodioxole core]⁺ | Benzodioxole ring system |
| 135 [methylenedioxybenzyl]⁺ | Methylenedioxybenzyl cation |
| 121 [methylenedioxybenzoyl]⁺ | Methylenedioxybenzoyl fragment |
| 93 [methylenedioxybenzene]⁺ | Methylenedioxybenzene fragment |
| 77 [phenyl]⁺ | Phenyl cation |